![molecular formula C24H26N2O4S2 B5243588 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B5243588.png)
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide is a complex organic compound with a molecular formula of C25H28N2O6S. This compound is known for its unique chemical structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a sulfanylethylacetamide group. It has a molecular weight of 484.565 g/mol and a density of 1.257 g/cm³ .
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 4-methoxyaniline and benzenesulfonyl chloride.
Formation of the Benzenesulfonyl Derivative: The intermediate compounds are then reacted to form the benzenesulfonyl derivative.
Coupling Reaction: The benzenesulfonyl derivative is coupled with 2-(4-methylphenyl)sulfanylethylamine to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor growth and metastasis. By inhibiting this enzyme, the compound can reduce tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide can be compared with other similar compounds, such as:
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide: This compound has additional methoxy groups on the aniline ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-19-8-14-22(15-9-19)31-17-16-25-24(27)18-26(20-10-12-21(30-2)13-11-20)32(28,29)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXKJTAYGISHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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